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Compound of Interest

Compound Name:
2,3-Dihydro-2-phenyl-4(1H)-

quinolinone

Cat. No.: B095072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis methodologies, and biological significance of 2,3-Dihydro-2-phenyl-
4(1H)-quinolinone. This quinolinone derivative is a member of a class of heterocyclic

compounds that have garnered significant interest in medicinal chemistry due to their diverse

pharmacological activities.

Core Physicochemical and Structural Data
2,3-Dihydro-2-phenyl-4(1H)-quinolinone is a moderately lipophilic compound, a characteristic

that is often favorable for bioavailability and cell membrane permeability.[1] Its core structure

consists of a dihydro-4-quinolinone scaffold with a phenyl substituent at the 2-position.
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Property Value Source

Molecular Formula C₁₅H₁₃NO [1][2]

Molecular Weight 223.27 g/mol [1][2]

Exact Mass 223.099714038 Da [2]

LogP (Partition Coefficient) 3.56 [1]

Topological Polar Surface Area 29.1 Å² [1][2]

CAS Number 16619-14-0 [2][3]

Spectroscopic Characterization
The structural features of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone can be confirmed through

various spectroscopic techniques:

¹H NMR: The protons on the dihydro portion of the quinolinone ring typically show multiplet

signals between δ 2.5–3.5 ppm. The aromatic protons resonate in the range of δ 6.5–8.0

ppm.[1]

¹³C NMR: The carbonyl carbon (C4) is characteristically observed around δ 190 ppm, while

the aromatic carbons appear in the δ 110–150 ppm region.[1]

IR Spectroscopy: A prominent absorption band around 1650 cm⁻¹ confirms the presence of

the C=O stretching vibration of the ketone group.[1]

Experimental Protocols for Synthesis
Several synthetic routes to 2,3-dihydro-4(1H)-quinolinones have been developed, offering

various advantages in terms of yield, reaction conditions, and substrate scope.

One-Pot Synthesis from o-Aminoacetophenones and
Aromatic Aldehydes
This method provides an efficient pathway to 2-aryl-2,3-dihydroquinolin-4(1H)-ones using

readily available starting materials.[4]
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Reactants: o-aminoacetophenones and aromatic aldehydes.

Catalyst: Silver(I) triflate.

Procedure: A mixture of the o-aminoacetophenone and the aromatic aldehyde is treated with

silver(I) triflate in a suitable solvent. The reaction is typically stirred at a specified

temperature until completion, as monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is subjected to an aqueous work-up,

followed by extraction with an organic solvent. The crude product is then purified by column

chromatography.

Advantages: This method is noted for its mild conditions, simple operation, and tolerance of

a wide range of functional groups on the aldehyde.[4]

Intramolecular Cyclization of o-Aminochalcones
This approach involves the cyclization of o-aminochalcones, which can be prepared through

the aldol condensation of o-aminoacetophenones and benzaldehydes.

Reactants: o-aminochalcones.

Catalyst: Zirconyl nitrate as a water-tolerant Lewis acid.[4]

Procedure: The o-aminochalcone is dissolved in a suitable solvent, and zirconyl nitrate is

added. The reaction mixture is stirred, typically at room temperature or with gentle heating,

until the starting material is consumed.

Work-up: The reaction is quenched, and the product is extracted. Purification is achieved

through recrystallization or column chromatography.

Advantages: This method is considered environmentally friendly, proceeds under mild

conditions, and often results in improved yields.[4]

Fries-like Rearrangement of N-Arylazetidin-2-ones
This synthetic strategy utilizes a rearrangement reaction to form the dihydroquinolinone ring

system.
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Reactants: N-arylazetidin-2-ones.

Promoter: Triflic acid.[5]

Procedure: The N-arylazetidin-2-one is treated with triflic acid, which promotes a Fries-like

rearrangement. The reaction can often be carried out at room temperature.[5]

Work-up: Standard aqueous work-up and purification procedures are employed to isolate the

2,3-dihydro-4(1H)-quinolinone product.

Advantages: The use of triflic acid allows for reactions at room temperature with good

product yields.[5]

Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of 2,3-Dihydro-2-
phenyl-4(1H)-quinolinone, highlighting the key stages from starting materials to the final

purified product.
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Characterization

Click to download full resolution via product page

Generalized Synthetic Workflow for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.

Biological Activities and Potential Signaling
Pathways
While specific signaling pathway interactions for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone are

not extensively detailed in the literature, the broader class of 2,3-dihydro-4(1H)-quinolinones

and related quinolinone structures are known to exhibit a wide range of biological activities.[6]

[7] These compounds are considered aza-analogues of flavones, which are well-known for their

diverse pharmacological effects.

Potential areas of biological activity for this class of compounds include:
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Anticancer Activity: Some 2-phenyl-4-quinolone derivatives have demonstrated potent

inhibitory effects on tubulin polymerization and have been evaluated for their in vitro

inhibition of human tumor cell lines.[8]

Anti-inflammatory Effects: Related chalcones and flavones, which share structural

similarities, have been investigated as inhibitors of inflammatory mediators.[9]

Antimicrobial Properties: Quinolone scaffolds are the basis for a major class of antibiotics,

and various derivatives are explored for their antibacterial and antifungal activities.[10]

The diverse biological effects of quinolinone derivatives suggest their potential interaction with

a variety of cellular targets and signaling pathways.[6] Further research is warranted to

elucidate the specific molecular mechanisms of action for 2,3-Dihydro-2-phenyl-4(1H)-
quinolinone.

Conclusion
2,3-Dihydro-2-phenyl-4(1H)-quinolinone is a heterocyclic compound with well-defined

physicochemical properties and multiple established synthetic routes. Its structural similarity to

biologically active flavonoids and other quinolinone derivatives makes it and its analogues

promising scaffolds for further investigation in drug discovery and development, particularly in

the areas of oncology and infectious diseases. The experimental protocols and characterization

data provided herein serve as a valuable resource for researchers in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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